5-ethynyl-1-(trifluoromethyl)-1H-imidazole
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Overview
Description
5-ethynyl-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with an ethynyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(trifluoromethyl)-1H-imidazole.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of 1-(trifluoromethyl)-1H-imidazole with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-1-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
5-ethynyl-1-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-ethynyl-1,2,3-trifluorobenzene: Similar in structure but with a benzene ring instead of an imidazole ring.
5-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
5-ethynyl-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both an ethynyl group and a trifluoromethyl group on the imidazole ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.
Properties
CAS No. |
2763777-19-9 |
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Molecular Formula |
C6H3F3N2 |
Molecular Weight |
160.1 |
Purity |
95 |
Origin of Product |
United States |
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